

Validating On-Target Engagement of CRT0063465: A Comparative Guide

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Compound of Interest

Compound Name: CRT0063465

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This guide provides a comparative analysis of experimental data and methodologies for validating the on-target engagement of **CRT0063465**, a novel pyrazolopyrimidine ligand, with its identified targets, Phosphoglycerate Kinase 1 (PGK1) and Stress Sensor DJ-1.^[1] We will compare the validation of **CRT0063465** with alternative modulators of PGK1 and DJ-1, offering a framework for assessing on-target activity.

Introduction to CRT0063465 and its Targets

CRT0063465 was identified from cell-based screens focused on cell immortality and telomere signaling.^[1] Subsequent studies using a photoaffinity probe and structural analyses revealed that **CRT0063465** directly engages with two key cellular proteins:

- Phosphoglycerate Kinase 1 (PGK1): A crucial enzyme in the glycolytic pathway, responsible for the first ATP-generating step.
- Stress Sensor DJ-1 (also known as PARK7): A multifunctional protein involved in the oxidative stress response and protection against mitochondrial dysfunction.^[1]

The dual targeting of these proteins suggests a novel mechanism of action at the intersection of cellular metabolism and stress response pathways, with implications for telomere maintenance. The Bilstrand et al. (2019) study demonstrated that **CRT0063465** modulates the

interaction between PGK1, DJ-1, and the shelterin complex, which is essential for protecting telomeres.[\[1\]](#)

Quantitative Comparison of On-Target Engagement

The following tables summarize the quantitative data for the on-target engagement of **CRT0063465** and a selection of alternative modulators for PGK1 and DJ-1.

Table 1: Comparison of PGK1 Modulators

Compound	Type	Target	Method	Quantitative Metric	Reference
CRT0063465	Ligand	PGK1	Surface Plasmon Resonance (SPR)	Kd: ~24 μ M	Bilsland et al., 2019 [1]
NG52	Inhibitor	PGK1	ADP-Glo Kinase Assay	IC50: 2.5 μ M	Liao et al., 2022 [2] ; He et al., 2020 [3]
DC-PGKI	Inhibitor	PGK1	Microscale Thermophoresis (MST)	Kd: 99.08 nM	Liao et al., 2022 [2]
Coupled Enzyme Assay	IC50: 0.16 μ M	Liao et al., 2022 [2]			

Table 2: Comparison of DJ-1 Modulators

Compound	Type	Target	Method	Quantitative Metric	Reference
CRT0063465	Ligand	DJ-1	Co-Immunoprecipitation	Interaction confirmed, quantitative Kd not reported	Bilsland et al., 2019[1]
Isatin (Cmpd 1)	Inhibitor	DJ-1	Isothermal Titration Calorimetry (ITC)	Kd: 3.2 μ M	Tashiro et al., 2018[2]
Compound 15	Inhibitor	DJ-1	Surface Plasmon Resonance (SPR)	Kd: ~100 nM	Tashiro et al., 2018[2]
Glyoxalase Activity Assay	IC50: 0.28 μ M	Tashiro et al., 2018[2]			
DM10	Inhibitor	DJ-1	Deglycase Activity Assay	Potent inhibition demonstrated	Li et al., 2021[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Surface Plasmon Resonance (SPR) for CRT0063465 and PGK1

This protocol is based on the methodology described by Bilsland et al. (2019) to determine the binding affinity of **CRT0063465** to PGK1.

- Ligand Immobilization:

- Recombinant human PGK1 is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
- The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- PGK1, diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.
- Remaining active groups are deactivated with an injection of ethanolamine-HCl.
- Analyte Binding:
 - A series of concentrations of **CRT0063465**, prepared in a suitable running buffer (e.g., HBS-EP+), are injected over the immobilized PGK1 surface.
 - The association and dissociation of **CRT0063465** are monitored in real-time by detecting changes in the refractive index at the sensor surface.
- Data Analysis:
 - The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
 - The equilibrium dissociation constant (K_d) is determined by fitting the steady-state binding responses to a 1:1 binding model.

Co-Immunoprecipitation (Co-IP) for PGK1 and DJ-1 Interaction

This protocol, adapted from Bilsland et al. (2019), is used to demonstrate the interaction between endogenous PGK1 and DJ-1 and the effect of **CRT0063465** on this complex.

- Cell Treatment and Lysis:
 - A2780 cells are treated with either vehicle (DMSO) or **CRT0063465** (e.g., 10 nM) for a specified time (e.g., 1 hour).

- Cells are harvested and lysed in a suitable Co-IP lysis buffer containing protease and phosphatase inhibitors.
- Immunoprecipitation:
 - The cell lysate is pre-cleared with protein A/G agarose beads.
 - The pre-cleared lysate is incubated with a primary antibody against either PGK1 or DJ-1 overnight at 4°C with gentle rotation.
 - Protein A/G agarose beads are added to the lysate-antibody mixture and incubated for 1-2 hours at 4°C to capture the antibody-protein complexes.
- Washing and Elution:
 - The beads are washed several times with Co-IP wash buffer to remove non-specific binders.
 - The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis:
 - The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is probed with primary antibodies against PGK1 and DJ-1 to detect the co-precipitated proteins.

ADP-Glo™ Kinase Assay for PGK1 Inhibitors (e.g., NG52)

This assay is used to determine the IC₅₀ of compounds that inhibit the kinase activity of PGK1.

- Kinase Reaction:
 - Recombinant PGK1 is incubated with its substrate (3-phosphoglycerate) and ATP in a kinase reaction buffer.

- The reaction is carried out in the presence of various concentrations of the inhibitor (e.g., NG52) or DMSO as a control.
- ADP Detection:
 - After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
 - Kinase Detection Reagent is then added to convert the generated ADP into ATP.
 - The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescence is measured with a luminometer.
- Data Analysis:
 - The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
 - The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

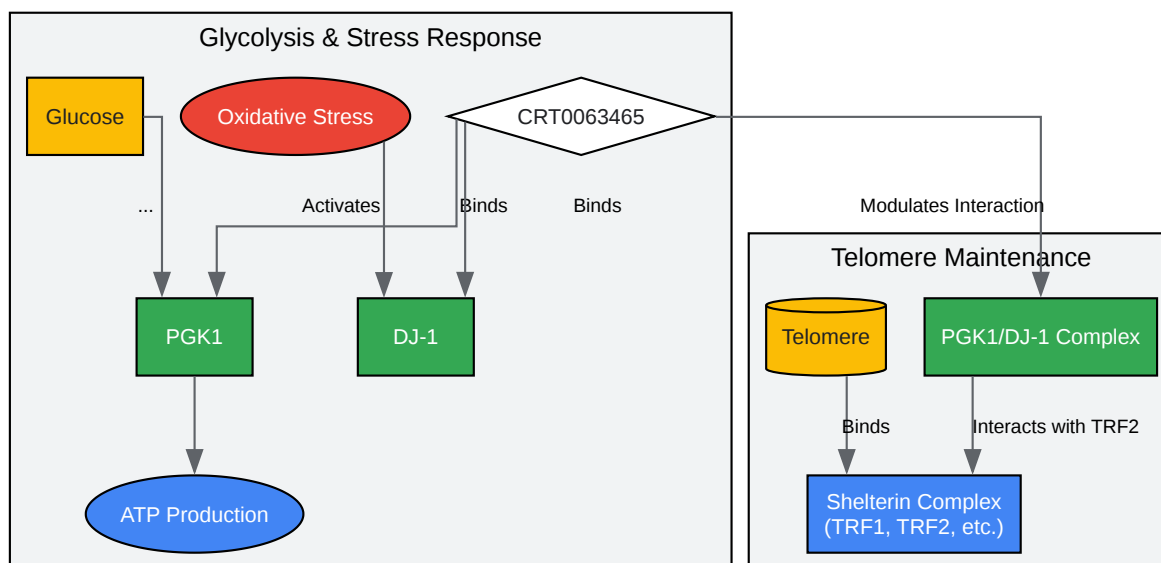
CETSA is used to confirm the direct binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability.

- Cell Treatment and Heating:
 - Intact cells are treated with the compound of interest or vehicle for a defined period.
 - The cell suspension is then heated to a specific temperature at which the target protein partially unfolds and aggregates in the absence of a stabilizing ligand.
- Lysis and Fractionation:
 - The heated cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

- Protein Detection:
 - The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other detection methods.
- Data Analysis:
 - An increase in the amount of soluble target protein in the compound-treated samples compared to the vehicle-treated samples indicates that the compound has bound to and stabilized the protein.

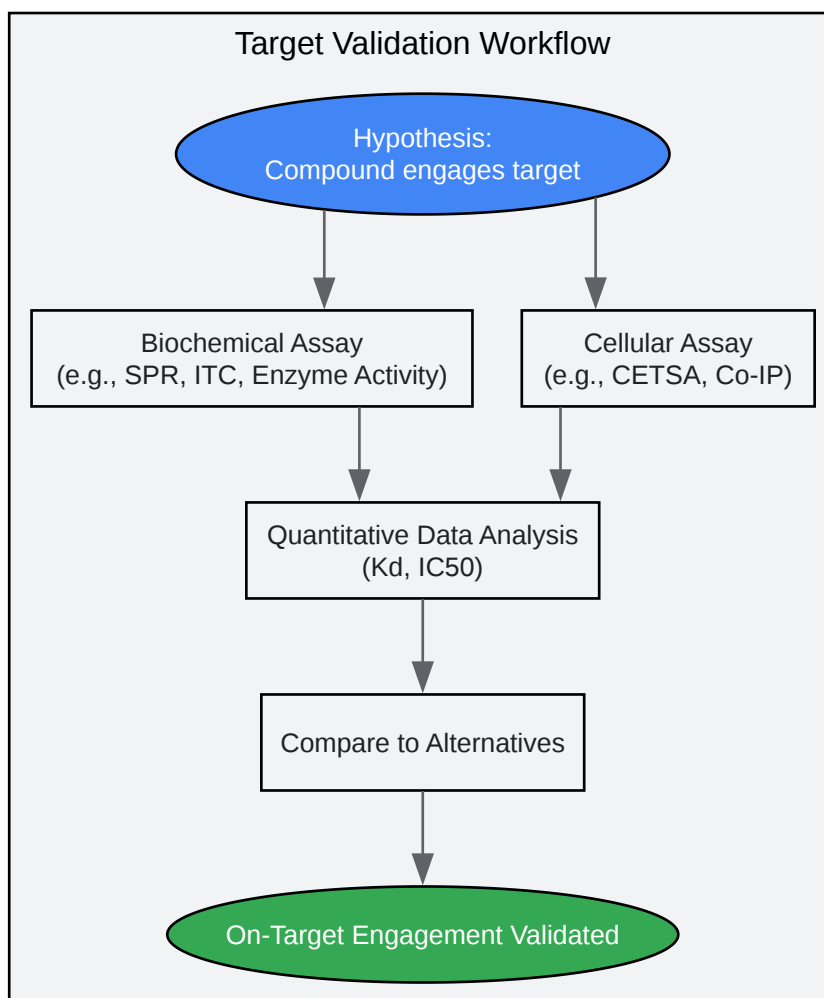
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: **CRT0063465** targets PGK1 and DJ-1, modulating their interaction with the shelterin complex.



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Caption: A general workflow for validating on-target engagement of a small molecule.

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